Cas no 1807267-73-7 (Methyl 2-chloro-6-cyano-3-formylbenzoate)

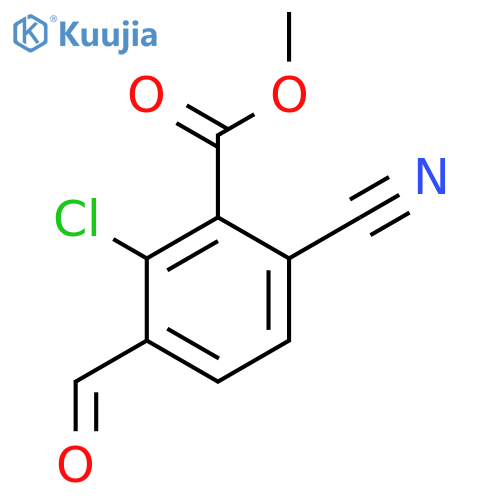

1807267-73-7 structure

商品名:Methyl 2-chloro-6-cyano-3-formylbenzoate

CAS番号:1807267-73-7

MF:C10H6ClNO3

メガワット:223.612541675568

CID:4795370

Methyl 2-chloro-6-cyano-3-formylbenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-chloro-6-cyano-3-formylbenzoate

-

- インチ: 1S/C10H6ClNO3/c1-15-10(14)8-6(4-12)2-3-7(5-13)9(8)11/h2-3,5H,1H3

- InChIKey: WUQABQLQLJFSBW-UHFFFAOYSA-N

- ほほえんだ: ClC1C(C=O)=CC=C(C#N)C=1C(=O)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 309

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 67.2

Methyl 2-chloro-6-cyano-3-formylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015010028-1g |

Methyl 2-chloro-6-cyano-3-formylbenzoate |

1807267-73-7 | 97% | 1g |

1,475.10 USD | 2021-05-31 |

Methyl 2-chloro-6-cyano-3-formylbenzoate 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

1807267-73-7 (Methyl 2-chloro-6-cyano-3-formylbenzoate) 関連製品

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 124-83-4((1R,3S)-Camphoric Acid)

- 55290-64-7(Dimethipin)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量